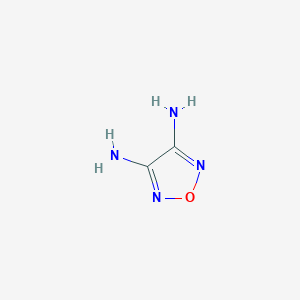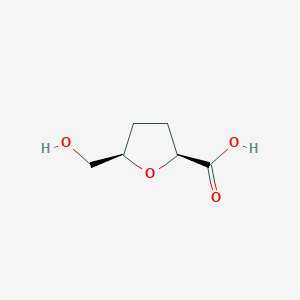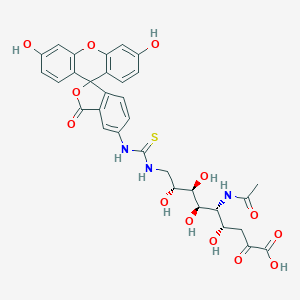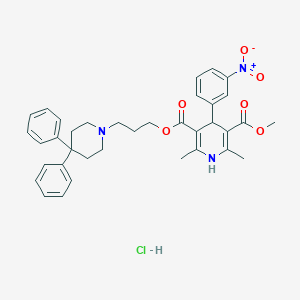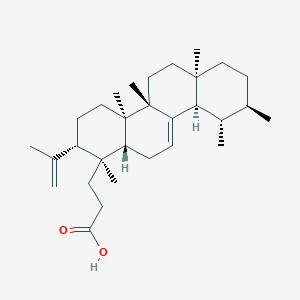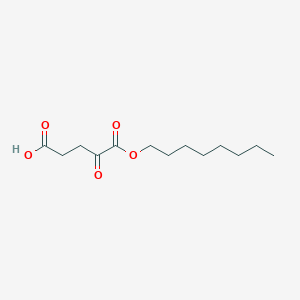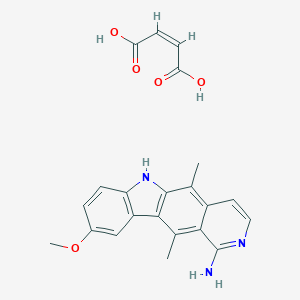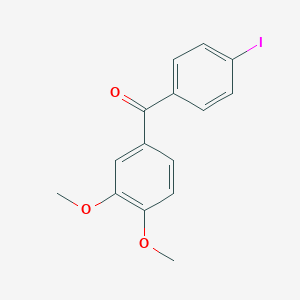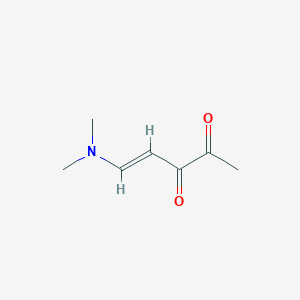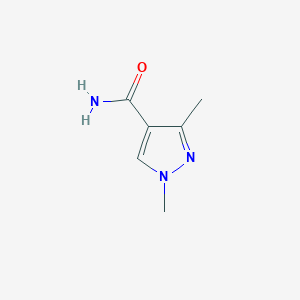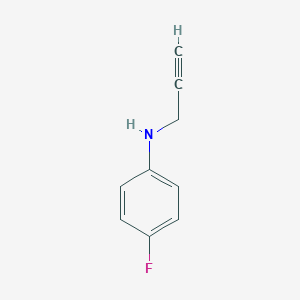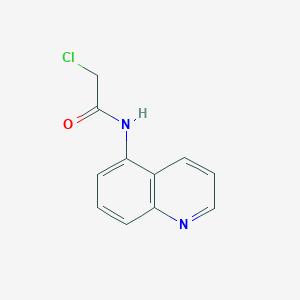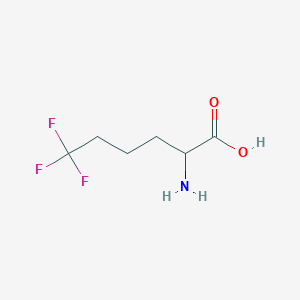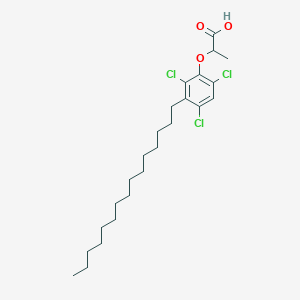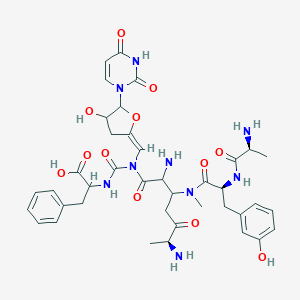
Pacidamycin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It has an IC50 of 7 nM and exhibits anti-tumor activity.
- The compound is primarily used for research related to solid tumors and lymphomas .
BAY-1895344 HCl: is a potent and highly selective .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of BAY-1895344 HCl are not readily available in the literature.
- it is typically synthesized through a series of chemical reactions, starting from suitable precursors.
- Industrial production methods may involve large-scale synthesis and purification processes.
Chemical Reactions Analysis
- BAY-1895344 HCl likely undergoes various chemical reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
- Major products formed during these reactions would be intermediates or derivatives of BAY-1895344 HCl.
Scientific Research Applications
- BAY-1895344 HCl has been investigated in various research areas:
Cancer Research: Its anti-tumor activity makes it valuable for studying cancer cell lines and potential therapeutic applications.
DNA Damage and Repair: Given its ATR inhibition, it plays a role in understanding DNA damage response pathways.
Drug Development: Researchers explore its potential as a drug candidate.
Biological Studies: It may be used to investigate cellular responses to genotoxic stress.
Mechanism of Action
- BAY-1895344 HCl inhibits the ATR kinase , which is crucial for DNA damage response.
- By blocking ATR, it disrupts cell cycle checkpoints and DNA repair processes.
- Molecular targets include ATR itself, downstream effectors, and cell cycle regulators.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, BAY-1895344 HCl’s uniqueness lies in its high selectivity for ATR.
- Comparisons can be made with other ATR inhibitors, such as VE-821 , VE-822 , and AZD6738 .
Remember that BAY-1895344 HCl is a promising compound in cancer research and DNA damage pathways. If you need further information or have additional questions, feel free to ask .
Properties
CAS No. |
121264-06-0 |
|---|---|
Molecular Formula |
C39H49N9O12 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1 |
InChI Key |
UPVIDDRLFOAKCB-GONQTVQMSA-N |
SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |
Isomeric SMILES |
C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N |
Canonical SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |
Synonyms |
pacidamycin 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


